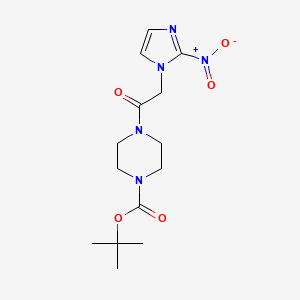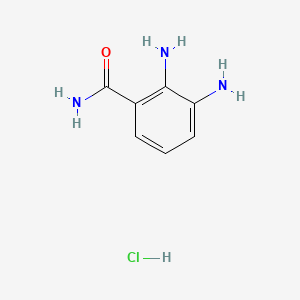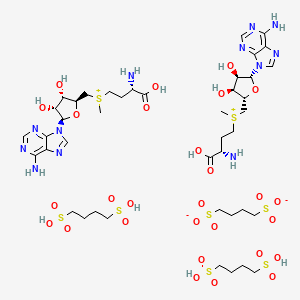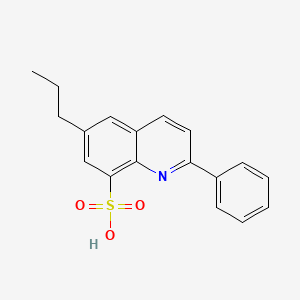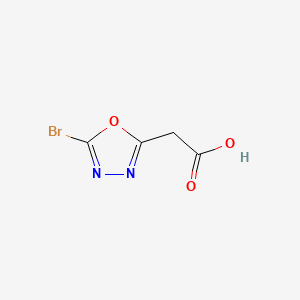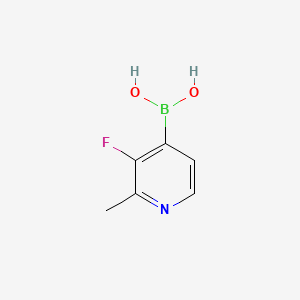![molecular formula C25H17ClO5 B590858 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate CAS No. 126634-31-9](/img/structure/B590858.png)
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is a complex organic compound with the molecular formula C25H17ClO5 and a molecular weight of 432.85 g/mol. It is known for its vibrant color and is often used as a dye in various applications . The compound is characterized by its unique structure, which includes a biphenyl group and a benzo[f]chromylium core, making it a subject of interest in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate typically involves the reaction of biphenyl-4-carbaldehyde with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the chromylium core. The final product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromylium core to a more reduced state, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and chromylium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromylium derivatives.
Substitution: Substituted biphenyl and chromylium compounds.
Wissenschaftliche Forschungsanwendungen
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments for various applications.
Wirkmechanismus
The mechanism of action of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate involves its interaction with light and subsequent energy transfer processes. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules, resulting in various photochemical reactions . The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium chloride
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium bromide
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium iodide
Uniqueness
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is unique due to its perchlorate anion, which imparts distinct properties such as higher solubility in certain solvents and enhanced stability. This makes it particularly useful in applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-(4-phenylphenyl)benzo[f]chromen-4-ium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17O.ClHO4/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)24-17-15-23-22-9-5-4-8-20(22)14-16-25(23)26-24;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIIADQHYJACX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C3)C5=CC=CC=C5C=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
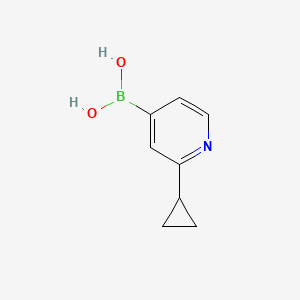

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)

